
Tafenoquine
概要
説明
Tafenoquine is an antimalarial medication used for both the prevention and treatment of malaria. It is particularly effective against Plasmodium vivax, a parasite responsible for relapsing malaria. This compound belongs to the 8-aminoquinoline class of compounds and was approved for medical use in Australia and the United States in 2018 . It is known for its long half-life, which allows for single-dose treatment, making it a convenient option for patients .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine involves several steps, starting with the preparation of key intermediates. One of the critical intermediates is 4-methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-aminoquinoline. The synthesis typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of Functional Groups: Various functional groups, such as methoxy and trifluoromethylphenoxy, are introduced through substitution reactions.
Final Assembly: The final step involves coupling the intermediate with a suitable amine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the production of high-purity this compound .
化学反応の分析
Types of Reactions: Tafenoquine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinoline core, affecting its antimalarial activity.
Substitution: Substitution reactions are used to introduce different functional groups during synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include various this compound analogs and metabolites, which are studied for their antimalarial properties .
科学的研究の応用
Radical Cure of Malaria
Overview
Tafenoquine has been approved for the radical cure of Plasmodium vivax malaria. Its mechanism involves targeting the hypnozoite stage of the parasite, which is responsible for relapses. Unlike the traditional treatment with primaquine that requires a 14-day regimen, this compound can be administered as a single dose of 300 mg, significantly improving patient compliance and treatment outcomes .
Clinical Evidence
Two pivotal Phase III trials, DETECTIVE and GATHER, demonstrated this compound's efficacy in preventing relapse. In these studies involving over 500 patients from various malaria-endemic countries, this compound showed superior results compared to primaquine in terms of relapse prevention . The drug's safety profile was also favorable, with no significant black-box warnings reported .
Prophylaxis Against Malaria
Overview
this compound is marketed under the name Arakoda for prophylaxis against malaria. It offers a convenient once-weekly dosing schedule following a three-day loading dose. This regimen is especially beneficial for travelers and military personnel who may be exposed to malaria in endemic regions .
Clinical Studies
Research indicates that this compound is effective against both liver and blood stages of malaria caused by P. vivax and P. falciparum. Its prophylactic use has been associated with a low incidence of drug resistance and comparable adverse event rates to placebo over extended periods .
Potential Applications Beyond Malaria
Antifungal Activity
Emerging research suggests that this compound may possess antifungal properties. In animal models, it has shown efficacy against certain fungal strains and has been proposed for treating Pneumocystis pneumonia in immunocompromised patients. However, clinical trials are necessary to establish its safety and efficacy for these indications .
Treatment of Babesiosis
this compound has demonstrated effectiveness in cases of babesiosis, particularly in patients who did not respond to conventional antibiotic therapies. In recent clinical case studies, this compound administration led to successful treatment outcomes in immunosuppressed patients with babesiosis .
Pharmacokinetics and Safety Considerations
Pharmacokinetic Profile
The pharmacokinetics of this compound have been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME). It exhibits linear pharmacokinetics with predictable dosing responses, making it easier to manage in clinical settings .
Safety Profile
Despite its benefits, this compound is contraindicated in patients with G6PD deficiency due to potential hemolytic toxicity. It is crucial for clinicians to perform G6PD testing prior to prescribing this compound to mitigate risks associated with hemolysis .
Summary Table: this compound Applications
作用機序
The exact mechanism of action of tafenoquine is not fully understood. it is believed to involve the following:
Molecular Targets: this compound targets both the liver and blood stages of Plasmodium parasites.
Pathways Involved: It is thought to interfere with the parasite’s mitochondrial function and redox cycling, leading to the production of reactive oxygen species that damage the parasite
類似化合物との比較
Primaquine: Another 8-aminoquinoline used for the treatment of malaria. Unlike tafenoquine, primaquine requires daily dosing for 14 days.
Chloroquine: A 4-aminoquinoline used for the treatment of malaria but less effective against relapsing malaria caused by Plasmodium vivax.
Uniqueness of this compound:
Long Half-Life: this compound’s long half-life allows for single-dose treatment, making it more convenient for patients.
Broad Spectrum: Effective against both liver and blood stages of Plasmodium parasites, providing a comprehensive treatment option
This compound represents a significant advancement in the treatment and prevention of malaria, offering a convenient and effective option for patients worldwide.
生物活性
Tafenoquine is a novel antimalarial agent primarily indicated for the radical cure of Plasmodium vivax malaria. Its mechanism of action, pharmacokinetics, and therapeutic efficacy have been subjects of extensive research. This article synthesizes current findings on this compound's biological activity, focusing on its mechanisms, clinical efficacy, and potential applications beyond malaria treatment.
This compound belongs to the 8-aminoquinoline class of compounds. It acts by targeting the liver stages of P. vivax, specifically the hypnozoites, which are responsible for relapses in malaria. The drug is thought to exert its effects through oxidative metabolites that induce oxidative stress within the parasite, leading to cell death. Studies have shown that this compound's terminal elimination half-life is significantly longer than that of primaquine (approximately 15 days compared to 5 hours), which complicates the measurement of its active metabolites in vivo .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile characterized by:
- Absorption : Slow absorption with a time to maximum concentration (t_max) of approximately 12 hours.
- Elimination Half-Life : Approximately 13-15 days, allowing for sustained drug levels in the bloodstream.
- Dose-Response Relationship : Higher doses correlate with increased efficacy and reduced recurrence rates of P. vivax malaria .
The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Time to Maximum Concentration (t_max) | ~12 hours |
Elimination Half-Life (t_1/2) | ~13-15 days |
Maximum Plasma Concentration (C_max) | Dose-dependent |
Radical Cure of P. vivax
Clinical trials have demonstrated this compound's efficacy in achieving radical cure from P. vivax. A pivotal study indicated that a single dose of 300 mg resulted in a relapse-free efficacy rate of approximately 11%, which was significantly lower than the rates observed with primaquine . The efficacy increases with higher doses; for instance, doses around 450 mg can achieve up to 90% reduction in relapse risk .
Case Studies
A notable case series explored this compound's application in treating relapsing babesiosis caused by Babesia microti. In this context, this compound was administered as an adjunct therapy. The treatment regimen included an initial loading dose of 600 mg followed by maintenance doses ranging from 200 mg to 300 mg weekly. The results indicated successful clearance of the infection in most cases, showcasing this compound's potential beyond its primary indication for malaria .
Comparative Studies
A comparative analysis between this compound and other antimalarial treatments revealed significant differences in efficacy:
- This compound vs. Primaquine : this compound showed lower relapse rates compared to primaquine when co-administered with dihydroartemisinin-piperaquine.
- Efficacy Metrics : Kaplan-Meier estimates indicated a relapse-free efficacy rate of 52% for primaquine versus only 11% for this compound when used alone .
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Adverse events were reported in about 54% of patients during initial trials, with most being mild to moderate in severity. Monitoring for hemolysis is essential due to the risk associated with G6PD deficiency, which can exacerbate hemolytic reactions when treated with this compound .
特性
IUPAC Name |
4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLFPGPEGDCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106635-81-8 (maleate) | |
Record name | Tafenoquine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90869466 | |
Record name | Tafenoquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Tafenoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites. | |
Record name | Tafenoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106635-80-7 | |
Record name | Tafenoquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106635-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafenoquine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafenoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tafenoquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAFENOQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tafenoquine, an 8-aminoquinoline antimalarial drug, exerts its activity against Plasmodium species by targeting the parasite's liver stage hypnozoites, effectively preventing relapse in vivax and ovale malaria. While its exact mechanism is not fully elucidated, research suggests it involves the production of oxidative metabolites that are detrimental to the parasite. [] These metabolites are thought to disrupt essential parasite functions, ultimately leading to parasite death. [, ]
ANone: While primarily recognized for its anti-relapse properties against P. vivax and P. ovale, studies demonstrate that this compound also exhibits transmission blocking activity against P. falciparum. [] Low doses of this compound administered to infected individuals were shown to significantly reduce both oocyst and sporozoite positivity rates in mosquitoes feeding on these individuals, ultimately decreasing transmission rates. []
ANone: The molecular formula of this compound succinate, the salt form commonly used in pharmaceutical formulations, is C24H28F3N3O3∙C4H6O4. Its molecular weight is 581.6 g/mol. [, ]
ANone: Various analytical techniques have been utilized for this compound characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and fluorimetry. [] These methods aid in confirming the drug's identity, purity, and stability.
ANone: Yes, computational chemistry studies have been performed on this compound, particularly in the context of pharmacokinetic/pharmacodynamic (PK/PD) modeling. This modeling helps understand the relationship between drug concentration and its effects, allowing researchers to optimize dosing regimens and predict potential drug interactions. []
ANone: While the research papers don't delve into specific SAR studies, it is understood that even minor structural modifications to this compound or related 8-aminoquinolines could significantly influence their pharmacological properties, including their antimalarial activity, potency, and potential for side effects.
ANone: Population pharmacokinetic studies conducted on this compound administered as both capsules and tablets revealed no clinically significant difference in relative bioavailability between the two formulations. [] This suggests that this compound exhibits good stability in both these commonly used oral dosage forms.
ANone: this compound exhibits a long elimination half-life of approximately 12.7 days. [] The typical values for the first-order absorption rate constant (Ka), clearance (CL/F), and volume of distribution (V/F) were determined to be 0.243 h−1, 0.056 liters/h/kg, and 23.7 liters/kg, respectively. []
ANone: While not explicitly mentioned in the provided research papers, 8-aminoquinolines like this compound are primarily metabolized in the liver and subsequently eliminated through feces. []
ANone: While CYP2D6 is known to play a crucial role in the metabolism of primaquine, studies on this compound have yielded conflicting results. Some research suggests that CYP2D6 activity might influence this compound's effectiveness in preventing P. vivax relapses, while other studies indicate that CYP2D6 status does not significantly affect plasma this compound concentrations or its anti-relapse efficacy. [, ]
ANone: The in vitro activity of this compound has been evaluated using various methods, including the inhibition of schizont maturation assay, which measures the drug's ability to prevent the maturation of Plasmodium falciparum parasites in red blood cells. [, ]
ANone: this compound demonstrates promising in vitro activity against chloroquine-resistant strains of P. falciparum. Studies have shown that this compound maintains its efficacy even in regions where chloroquine resistance is prevalent, highlighting its potential as a valuable treatment option in such areas. [, ]
ANone: Mice infected with Babesia microti, a parasite causing babesiosis, have been successfully utilized as an animal model to investigate the efficacy and pharmacokinetics of this compound. Studies have shown that a single oral dose of this compound in these mice effectively reduces parasitemia, mimicking its activity against Plasmodium species in humans. []
ANone: Several clinical trials have demonstrated the efficacy and safety of this compound for malaria prophylaxis. Notably, a Phase III trial involving Australian soldiers deployed to East Timor showed that weekly this compound prophylaxis was as effective as mefloquine in preventing malaria. [] Similarly, trials in Ghana, Kenya, and Thailand confirmed the efficacy of different weekly this compound regimens in preventing P. falciparum infection. [, , ]
ANone: Clinical trials have shown that a single dose of this compound (300 mg) is as effective as a 14-day course of primaquine (15 mg daily) in preventing P. vivax relapse. [, ] This finding highlights the potential of this compound to improve patient adherence and simplify treatment regimens for P. vivax malaria.
ANone: While there have been no documented cases of clinical resistance to this compound, the potential for resistance development remains a concern. This concern is particularly relevant given the drug's long half-life, which could allow parasites prolonged exposure to subtherapeutic drug concentrations, potentially favoring the selection of resistant strains. []
ANone: this compound administration has been associated with generally mild and transient side effects. The most common ones include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. [, ]
ANone: A randomized, double-blind, placebo-controlled study assessed the long-term ophthalmic and renal effects of this compound. The study found no clinically significant differences in night vision or other ophthalmic indices between the this compound and placebo groups after six months of treatment. [] Furthermore, no significant changes in glomerular filtration rate were observed, indicating that this compound did not adversely affect renal function in the study population. []
ANone: Currently, glucose-6-phosphate dehydrogenase (G6PD) deficiency status is the most crucial biomarker used before this compound administration. G6PD deficiency testing is mandatory because the drug can cause hemolysis in individuals with this condition. [, ]
ANone: this compound concentrations in biological samples like plasma are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). [, ] These methods offer the sensitivity and specificity required to quantify this compound levels accurately.
ANone: Primaquine remains the mainstay drug for P. vivax radical cure and is the primary alternative to this compound. [, ] While both drugs belong to the 8-aminoquinoline class and effectively eliminate liver-stage hypnozoites, they differ significantly in their dosing regimens and potential for side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。